molecular formula C10H17NO3 B2998097 N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide CAS No. 2185980-41-8

N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide

Cat. No.: B2998097
CAS No.: 2185980-41-8
M. Wt: 199.25
InChI Key: MRMVGGIICNQBPV-UHFFFAOYSA-N
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Description

N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is a chemical compound with a unique structure that includes a methoxymethyl group attached to an oxane ring and a prop-2-enamide group

Properties

IUPAC Name

N-[4-(methoxymethyl)oxan-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-3-9(12)11-10(8-13-2)4-6-14-7-5-10/h3H,1,4-8H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMVGGIICNQBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide typically involves the reaction of 4-(methoxymethyl)oxan-4-ylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxane ring can be reduced to form a tetrahydropyran derivative.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield an aldehyde or carboxylic acid, while reduction of the oxane ring can produce a tetrahydropyran derivative .

Scientific Research Applications

N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Methoxyphenyl)oxan-4-yl]prop-2-enamide
  • N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide

Uniqueness

N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is unique due to its specific structural features, such as the methoxymethyl group attached to the oxane ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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